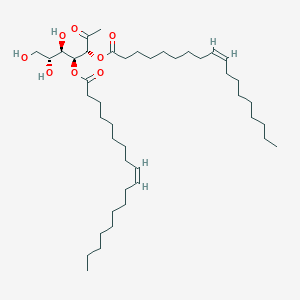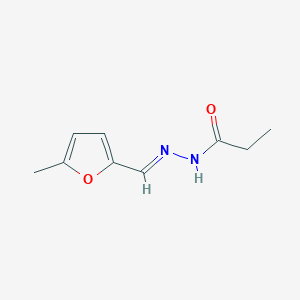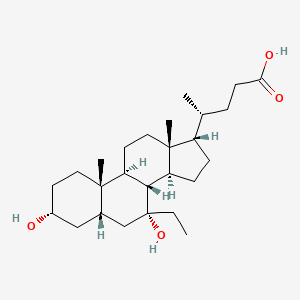
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate is a chemically modified polysaccharide derived from amylopectin. Amylopectin itself is a highly branched polymer of glucose units found in plants and is one of the two main components of starch, the other being amylose . The modification involves acid hydrolysis and esterification with 1-octenylbutanedioate, resulting in a compound with unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of amylopectin, acid-hydrolyzed, 1-octenylbutanedioate typically involves two main steps:
-
Acid Hydrolysis: : Amylopectin is subjected to acid hydrolysis, which breaks down the polymer into smaller fragments. This process is usually carried out using dilute acids such as hydrochloric acid or sulfuric acid under controlled conditions of temperature and time to achieve the desired degree of hydrolysis .
-
Esterification: : The hydrolyzed amylopectin is then reacted with 1-octenylbutanedioic anhydride in the presence of a catalyst. This esterification reaction introduces the 1-octenylbutanedioate groups into the amylopectin structure, enhancing its hydrophobicity and other functional properties .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial reactors for hydrolysis and esterification, ensuring consistent quality and yield. The reaction conditions are optimized for scalability, and the product is purified and dried for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate can undergo various chemical reactions, including:
Substitution: The ester groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ester groups.
Common Reagents and Conditions
Reduction: Sodium borohydride; reactions are usually performed in alcoholic or aqueous media.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild conditions to prevent degradation of the polymer.
Major Products Formed
Oxidation: Carboxylated and carbonylated derivatives of the compound.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of amylopectin, acid-hydrolyzed, 1-octenylbutanedioate involves its interaction with various molecular targets and pathways:
Hydrophobic Interactions: The 1-octenylbutanedioate groups enhance the hydrophobicity of the compound, allowing it to interact with hydrophobic surfaces and molecules.
Gel Formation: The compound can form hydrogels through physical cross-linking, which is useful in drug delivery and tissue engineering.
Biodegradability: The ester bonds in the compound can be hydrolyzed by enzymes, making it biodegradable and environmentally friendly.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amylose: Another component of starch, but with a linear structure and fewer branches compared to amylopectin.
Hydroxypropylated Starch: Modified starch with hydroxypropyl groups, used for similar applications but with different properties.
Carboxymethyl Starch: Starch modified with carboxymethyl groups, used in pharmaceuticals and food industry.
Uniqueness
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate is unique due to its combination of hydrophobicity and biodegradability.
Propriétés
Numéro CAS |
113894-85-2 |
|---|---|
Formule moléculaire |
C10H10BrNO2 |
Poids moléculaire |
0 |
Synonymes |
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






